molecular formula C13H25N3 B11749692 (3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11749692
M. Wt: 223.36 g/mol
InChI Key: HFKCXSKZPIDJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a pyrazole ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as recrystallization or chromatography. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Amines: Compounds with similar amine groups but different ring structures.

Uniqueness

(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of substituents and the pyrazole ring, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

3-methyl-N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C13H25N3/c1-11(2)5-7-14-9-13-6-8-16(15-13)10-12(3)4/h6,8,11-12,14H,5,7,9-10H2,1-4H3

InChI Key

HFKCXSKZPIDJOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.